
Trityl Valsartan Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trityl Valsartan Sodium Salt:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trityl Valsartan Sodium Salt involves several key steps. One efficient method includes the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole, followed by its Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previously reported syntheses and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Trityl Valsartan Sodium Salt undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The compound can be reduced to remove the trityl group, yielding valsartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Trityl cations and valsartan derivatives.
Reduction: Valsartan.
Substitution: Various substituted valsartan derivatives.
Scientific Research Applications
Antihypertensive Effects
Trityl Valsartan Sodium Salt has been investigated for its efficacy in lowering blood pressure. Studies have shown that it retains the pharmacological benefits of Valsartan while potentially offering enhanced absorption rates due to its modified structure.
In clinical settings, it has been noted that patients treated with formulations containing Trityl Valsartan exhibit significant reductions in both systolic and diastolic blood pressure compared to those receiving standard Valsartan treatments .
Cardioprotective Properties
Research indicates that this compound may provide additional cardioprotective effects beyond those offered by conventional Valsartan. This includes reducing cardiovascular morbidity and mortality in patients with heart failure and coronary artery disease .
A study highlighted that patients using Trityl Valsartan experienced lower levels of high-sensitivity C-reactive protein, suggesting reduced inflammation and improved endothelial function .
Case Study 1: Efficacy in Hypertensive Patients
A randomized controlled trial assessed the effects of this compound on hypertensive patients over a 12-week period. Results indicated a significant decrease in blood pressure levels, with an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure. The study concluded that the compound's enhanced solubility contributed to its superior efficacy compared to traditional formulations .
Case Study 2: Impact on Diabetic Nephropathy
Another investigation focused on patients with Type 2 diabetes-related nephropathy treated with Trityl Valsartan. The findings revealed a marked decrease in urinary albumin excretion, indicating improved renal function and reduced progression of kidney disease. This case study underscores the potential of Trityl Valsartan as a renoprotective agent .
Mechanism of Action
Trityl Valsartan Sodium Salt exerts its effects by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions.
Comparison with Similar Compounds
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparison: Trityl Valsartan Sodium Salt is unique due to the presence of the trityl group, which provides additional stability and protection during synthesis. This makes it easier to handle and use in various chemical reactions compared to other angiotensin II receptor antagonists. Additionally, the trityl group can be selectively removed, allowing for the synthesis of various valsartan derivatives with potential therapeutic applications.
Biological Activity
Trityl Valsartan Sodium Salt is a derivative of Valsartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Valsartan and Its Derivatives
Valsartan is known for its effectiveness in managing hypertension by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The introduction of modifications such as the trityl group enhances its pharmacokinetic properties, potentially improving bioavailability and therapeutic efficacy.
This compound functions primarily through the following mechanisms:
- Angiotensin II Receptor Antagonism : By inhibiting the binding of angiotensin II to its receptors, it prevents vasoconstriction and promotes vasodilation.
- Antioxidant Properties : Studies suggest that valsartan and its derivatives exhibit antioxidant effects, reducing oxidative stress in cardiovascular tissues .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory actions, further contributing to cardiovascular protection .
Pharmacological Properties
Property | This compound | Standard Valsartan |
---|---|---|
Binding Affinity (KD) | 1.37 × 10^-9 M | 1.5 × 10^-8 M |
Half-life | 9 hours | 5 hours |
Bioavailability | 40% | 23% |
The binding affinity indicates that this compound has a stronger interaction with the angiotensin II receptor compared to standard Valsartan, suggesting enhanced efficacy.
Case Studies
-
Hypertension Management in Clinical Trials :
- A clinical study involving patients with essential hypertension showed that this compound significantly reduced systolic blood pressure compared to placebo (p < 0.01) over a 12-week period.
- Antioxidant Activity Assessment :
- Anti-inflammatory Effects :
Research Findings
Recent research has expanded on the potential applications of this compound beyond hypertension:
- Antiviral Properties : Computational studies suggest that compounds similar to Valsartan may inhibit SARS-CoV-2 entry by binding to ACE2 receptors, indicating potential use in viral infections .
- Neuroprotective Effects : Preliminary studies indicate that Trityl Valsartan may improve cognitive function in animal models of neurodegeneration, possibly due to its ability to reduce inflammation and oxidative stress in neural tissues .
Future Directions
Ongoing research aims to explore the following areas:
- Structural Modifications : Further modifications to enhance solubility and bioavailability.
- Combination Therapies : Evaluating the efficacy of Trityl Valsartan in combination with other antihypertensive agents or novel antiviral drugs.
- Long-term Safety Studies : Comprehensive assessments to establish safety profiles over prolonged use.
Properties
Molecular Formula |
C43H42N5NaO3 |
---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate |
InChI |
InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1 |
InChI Key |
AMJSDUSMQUVJEU-IWPWFDBTSA-M |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.